molecular formula C12H7FN2O2S B1328197 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-37-7

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1328197
CAS No.: 912770-37-7
M. Wt: 262.26 g/mol
InChI Key: GCNWDWHBNVVHBE-UHFFFAOYSA-N
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Description

Molecular Connectivity and Structural Features

The structural connectivity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid demonstrates sophisticated molecular architecture through its integrated heterocyclic components. The imidazole portion contributes two nitrogen atoms to the fused system, while the thiazole segment provides one nitrogen and one sulfur atom, creating a electron-rich heterocyclic environment. The 4-fluorophenyl substituent extends from position 6 of the fused ring system, introducing electronic effects through the electronegative fluorine atom at the para position of the benzene ring.

The carboxylic acid functionality at position 3 provides both hydrogen bonding capability and potential for various chemical transformations. This positioning creates optimal spatial arrangement for intermolecular interactions while maintaining the structural integrity of the heterocyclic core. The overall molecular architecture exhibits planarity in the fused ring system with potential rotational freedom around the bond connecting the phenyl substituent to the core structure.

Properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNWDWHBNVVHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649226
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-37-7
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Hydrolytic Reactions

The compound's synthesis often involves amide hydrolysis precursors . For example, N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid) and amines.

Hydrolysis Conditions Products
0.1M HCl, reflux (4–6 hrs)Carboxylic acid + 2,4-dimethylaniline
0.1M NaOH, 80°C (3–4 hrs)Carboxylic acid + ammonia (trapped as ammonium salt)

Oxidation and Reduction

The fluorophenyl and imidazo-thiazole moieties participate in redox reactions:

  • Oxidation : The aromatic system undergoes electrophilic substitution, particularly at the para position relative to fluorine. Milder oxidants like H₂O₂ in acetic acid selectively modify the thiazole ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo-thiazole’s double bonds, yielding dihydro derivatives while preserving the carboxylic acid group.

Functional Group Transformations

The carboxylic acid group enables typical derivatization:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85–92%).

  • Amide Formation : Coupling with amines via EDC/HOBt yields bioactive amides (e.g., antitumor agents).

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • With Thiosemicarbazide : Forms thiadiazole hybrids under POCl₃-mediated cyclization, enhancing anticancer activity .

  • Phenacyl Bromide Condensation : Generates imidazo-thiadiazole derivatives in ethanol under reflux (6–8 hrs) .

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

  • Ester Derivatives : Show improved membrane permeability but reduced enzyme inhibition compared to the parent acid.

  • Amide Derivatives : Demonstrate enhanced cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 2.1–4.8 μM) .

This reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for specific therapeutic applications.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid. Research indicates that these compounds can inhibit the phosphorylation of focal adhesion kinase (FAK), a protein overexpressed in various cancers such as pancreatic cancer and mesothelioma.

  • Case Study : A study evaluated several imidazo[2,1-b][1,3,4]thiadiazole compounds for their cytotoxicity against mesothelioma cell lines. Compounds demonstrated IC50 values ranging from 0.59 to 2.81 µM, suggesting significant antiproliferative effects. Notably, these compounds enhanced the efficacy of gemcitabine by increasing the expression of the gemcitabine transporter hENT-1 .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research has shown that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria.

  • Data Summary :
    • Compound : 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were tested against microorganisms.
    • Results : Most derivatives had a minimum inhibitory concentration (MIC) between 100–400 µg/ml, indicating moderate antibacterial activity compared to reference drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence biological activity.

CompoundSubstituentIC50 (μM)Activity
Compound AFluorine0.59Antitumor
Compound BChlorine2.81Antitumor
Compound CMethyl100Antibacterial

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the thiazole structure to enhance its biological activity. Various derivatives have been synthesized and tested for improved potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets in cancer cells. It inhibits key enzymes and pathways involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly influence biological activity and physicochemical properties. Key analogs include:

6-(4-Chlorophenyl) Derivatives
  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) :
    CITCO (CAS: N/A) is a selective human constitutive androstane receptor (CAR) agonist. The 4-chloro substituent enhances lipophilicity, improving receptor binding compared to the 4-fluoro analog. CITCO’s oxime group further augments its agonist activity .
6-(2-Nitrophenyl) Derivatives
  • 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester :
    The electron-withdrawing nitro group at position 2 reduces electron density on the phenyl ring, affecting reactivity. This compound is primarily a synthetic intermediate (79% yield) rather than a bioactive agent .
6-(3-Aminophenyl) Derivatives
6-(4-Methoxyphenyl) Derivatives
  • This analog is commercially available but lacks detailed bioactivity data .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acid (Target Compound) :
    The free carboxylic acid group enables hydrogen bonding and salt formation, critical for AChE inhibition (IC₅₀ values pending) .
  • Ethyl Ester Analogs :
    Esterification (e.g., ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate) improves membrane permeability but reduces polar interactions with targets .
Oxime and Aldehyde Derivatives
  • CITCO’s oxime group enhances CAR binding via hydrogen bonding, a feature absent in the target compound .
  • Aldehyde derivatives (e.g., imidazo[2,1-b]thiazole-6-carbaldehyde) are reactive intermediates for Schiff base formation .

Pharmacological Potential

  • The target compound’s AChE inhibitory activity suggests utility in Alzheimer’s disease therapy. Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide exhibit enhanced activity due to hydrazide-thiocarbamide interactions .
  • CITCO’s CAR agonist activity highlights the importance of halogen substituents in nuclear receptor targeting .

Biological Activity

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₂H₇FN₂O₂S
  • CAS Number : 912770-37-7
  • Physical Form : Yellow powder with a purity of 95% .

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit various mechanisms of action, primarily through the inhibition of key kinases and transcription factors involved in cancer progression. Specifically, studies have shown that these compounds can inhibit focal adhesion kinase (FAK), which is frequently overexpressed in several cancers .

Antitumor Activity

Recent studies have demonstrated promising antitumor activity for this compound against various cancer cell lines:

  • Cytotoxicity : The compound has shown IC50 values in the micromolar range against several cancer cell lines. For instance, it demonstrated significant cytotoxic effects in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
Cell LineIC50 Value (µM)
MCF-71.0
HCT1167.01 ± 0.60
NCIH4608.55 ± 0.35
HeLa14.31 ± 0.90

These values indicate a potent inhibitory effect on cell proliferation .

Inhibition of FAK

Inhibition of FAK has been linked to reduced tumor cell migration and invasion. The compound's ability to inhibit phospho-FAK was confirmed through ELISA assays, indicating a mechanism that may enhance the efficacy of existing chemotherapeutic agents like gemcitabine .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives appears to be influenced by specific structural features:

  • Substituents : The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances cytotoxicity.
  • Positioning : Variations in the positioning of functional groups on the imidazo-thiazole core significantly affect the compound's potency.

For instance, compounds with a pyrazole ring have shown increased antitumor activity compared to their counterparts lacking this feature .

Study on Mesothelioma

A study evaluated a series of imidazo[2,1-b][1,3]thiadiazole compounds for their cytotoxic activity against mesothelioma cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.59 µM, emphasizing the potential for developing targeted therapies for this aggressive cancer type .

Combination Therapy Potential

Another significant finding was the potentiation of gemcitabine's antiproliferative effects when used in combination with imidazo[2,1-b][1,3]thiazole derivatives. This suggests that such compounds could be utilized in combination therapies to enhance treatment efficacy against resistant cancer types .

Q & A

Q. Basic

  • Recrystallization : Ethanol or DCM/hexane mixtures remove polar impurities .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (10–50%) isolates non-polar byproducts .

How do alternative heterocyclic systems compare in biological activity?

Advanced
Imidazo[2,1-b][1,3,4]thiadiazoles (e.g., 4a-e) exhibit enhanced antibacterial activity (MIC = 8 µg/mL) compared to parent scaffolds due to improved membrane permeability. Benzofuran hybrids show dual analgesic and antimicrobial effects, linked to COX-2 and DNA gyrase inhibition .

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